4-Phenyl-1,3-thiazol-5-amine

Medicinal Chemistry Combinatorial Chemistry Organic Synthesis

Researchers often face supply bottlenecks when sourcing the 5-amine thiazole isomer for SAR explorations-most vendors stock only the 2-amino analog. 4-Phenyl-1,3-thiazol-5-amine (CAS 412311-69-4) fills this gap as a dependable, commercially available building block. • Enables selective 5-position derivatization (acylation, diazotization) orthogonal to common 2-amino scaffolds. • Serves as an ideal negative control for 2-aminothiazole-based kinase or GPCR assays. • Consistent ≥95% purity across multiple batches reduces variability in multi-step syntheses.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 412311-69-4
Cat. No. B1421355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-thiazol-5-amine
CAS412311-69-4
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC=N2)N
InChIInChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2
InChIKeyFWBPWYBJDHHKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-thiazol-5-amine: Core Synthetic Scaffold


4-Phenyl-1,3-thiazol-5-amine (CAS 412311-69-4) is a heterocyclic building block featuring a thiazole core substituted with a phenyl group at the 4-position and a free amine at the 5-position [1]. This specific substitution pattern creates a versatile synthetic handle, with the 5-amine serving as a critical functional group for further derivatization, including acylation and diazotization . While the core scaffold is associated with a broad range of potential biological activities typical of aminothiazoles, including antimicrobial and kinase inhibition , the 5-amine isomer is primarily valued as a synthetic precursor rather than a bioactive endpoint itself, distinguishing it from its 2-amine counterpart which has been more extensively characterized as a pharmacophore in adenosine receptor antagonist research [2].

Synthetic role 5-amine handle for acylation and library synthesis
Isomer specificity Distinct from 2-amino pharmacophore; C5 derivatization vector
Procurement profile Standard building block with multi-vendor supply

Why 4-Phenyl-1,3-thiazol-5-amine Cannot Be Replaced


Direct substitution of 4-Phenyl-1,3-thiazol-5-amine with closely related analogs such as 2-Amino-4-phenylthiazole (CAS 2010-06-2) or 2-Methyl-4-phenyl-1,3-thiazol-5-amine (CAS 38093-76-4) is precluded by fundamental differences in synthetic utility and resulting biological profile. The position of the primary amine dictates the reactivity vector and the ultimate geometry of the final compound [1]. For instance, the 2-amine scaffold is a known privileged structure for adenosine receptor antagonists, achieving nanomolar Ki values [2], whereas the 5-amine serves a different role, primarily as a site for introducing chemical diversity via reactions like amide formation [3]. Substituting one isomer for another in a synthetic pathway would lead to a different chemical entity with a distinct spatial orientation, thereby invalidating established structure-activity relationships (SAR) and potentially compromising target engagement or functional activity in downstream applications [4].

Positional isomerism alters reactivity
The 5-amine versus 2-amine position determines the reactivity vector; direct replacement would change the synthetic outcome without complex protection strategies.
Pharmacophore divergence
The 2-amino scaffold is a known adenosine receptor antagonist pharmacophore, whereas the 5-amino isomer is primarily a derivatization site, not a bioactive endpoint itself.
SAR invalidation risk
Switching isomers produces a different spatial orientation, potentially disrupting established structure-activity relationships in a compound series.

4-Phenyl-1,3-thiazol-5-amine vs. Closest Analogs


5-Amine Handle for Acylation and Library Synthesis

4-Phenyl-1,3-thiazol-5-amine uniquely possesses an unsubstituted amine at the 5-position of the thiazole ring, in contrast to the widely studied 2-amino-4-phenylthiazole scaffold . This structural feature is not merely a positional isomerism; it provides a distinct chemical reactivity profile. The 5-amine is documented as a nucleophile for generating amide derivatives, a key transformation for building compound libraries [1]. While a specific head-to-head comparison of reaction rates is unavailable, the functional distinction is absolute: the 2-amino isomer cannot be selectively acylated at the 5-position without complex protection/deprotection strategies. This makes the 5-amine isomer the exclusive, direct starting material for synthesizing 5-substituted-4-phenylthiazole derivatives.

5-Amine acylation handle
Class-level inference
Primary amine at C5 enables selective acylation; 2-amino isomer cannot be functionalized at this position without protection.
Enables orthogonal derivatization strategies
Exclusive direct route to 5-substituted-4-phenylthiazoles
Medicinal Chemistry Combinatorial Chemistry Organic Synthesis

High Purity and Reliable Commercial Supply

Multiple commercial suppliers, including AKSci, Chemenu, and Leyan, consistently list 4-Phenyl-1,3-thiazol-5-amine with a minimum purity specification of 95% . This baseline is a key differentiator when compared to some less common or custom-synthesized analogs where purity may be variable or not guaranteed. For example, the closely related 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine hydrochloride (CAS 1351632-83-1) is also available at 95% purity, but its hydrochloride salt form and ethylsulfanyl substitution represent a more specialized and potentially less flexible building block . The widespread, multi-vendor availability of the free base 5-amine at a standardized purity level reduces supply chain risk and ensures reproducibility in multi-step syntheses.

Purity specification
Head-to-head
≥95% (min.) from multiple global vendors; equivalent purity standard to 2-methyl analog but with broader supplier network.
Standardized quality, multi-source supply
Compared to less common analogs with variable vendor support
Chemical Procurement Process Chemistry Quality Control

Validated Synthetic Route to the 5-Aminothiazole Core

The synthesis of 4-phenyl-5-aminothiazoles is supported by a well-defined methodology published in Tetrahedron Letters, which details a route using 2-N-acylglycinamides [1]. This established protocol is a significant advantage over less-documented or proprietary synthetic routes for some analogs. The publication confirms that this method is effective for introducing substituents at the 2-position while preserving the 5-amine [1]. This contrasts with 2-amino-4-phenylthiazole derivatives, whose synthesis often relies on the Hantzsch thiazole synthesis, a different approach that yields the alternative regioisomer [2]. The existence of this dedicated methodology provides a clear path for further derivatization and scale-up, offering a strategic advantage for researchers planning to build a focused library of 5-amino-4-phenylthiazole analogs.

Validated synthetic route
Class-level inference
Dithionation and TFAA-mediated cyclization of 2-N-acylglycinamides; contrasts with Hantzsch synthesis for 2-amino isomer.
Literature-backed methodology for 5-amine core
Provides reliable scale-up and derivatization path
Organic Synthesis Methodology Process Development

Key Applications of 4-Phenyl-1,3-thiazol-5-amine


Focused 5-Substituted Thiazole Library Synthesis

This compound serves as the essential starting material for generating libraries of 5-amido-, 5-azo-, and other 5-substituted-4-phenylthiazoles [1]. Its unique 5-amine functional group allows for selective derivatization, enabling the systematic exploration of chemical space at a position distinct from the more common 2-amino scaffolds . This is particularly valuable when aiming to optimize or differentiate lead compounds within a thiazole-containing series, as it provides a novel vector for structure-activity relationship (SAR) studies.

Reliable Intermediate for Multi-Step Synthesis

Given its consistent commercial availability at ≥95% purity from multiple vendors and its documented synthetic accessibility [1], 4-Phenyl-1,3-thiazol-5-amine is a dependable intermediate for larger-scale, multi-step organic synthesis. This reliability reduces the technical risk in process development, ensuring that this building block does not become a bottleneck in the synthetic sequence, unlike some analogs that may be custom-made or subject to supply chain variability .

Negative Control and Orthogonal Scaffold in Assays

As the unsubstituted parent core of a potential inhibitor class, this compound can serve as a crucial negative control in biological assays. For instance, in research involving 2-amino-4-phenylthiazole-based adenosine receptor antagonists (which show potent nanomolar activity) [2], or acetylcholinesterase inhibitors [3], 4-Phenyl-1,3-thiazol-5-amine would be expected to be inactive. Its use can confirm that the observed biological activity is due to the specific substitution on the lead compound, rather than the core scaffold itself, thereby increasing the robustness of the experimental data.

Application
Selection Property
Validation Focus
5-Substituted thiazole library synthesis
5-amine derivatization handle
Orthogonal functionalization feasibility
Multi-step synthetic intermediate
Standardized purity and supply
Lot-to-lot consistency and supply reliability review
Negative control in bioassays
Unsubstituted core scaffold
Confirmation of baseline inactivity vs. functionalized leads

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